molecular formula C4H7ClN2O B14129868 3-Pyrazolidinecarbonyl chloride CAS No. 64154-85-4

3-Pyrazolidinecarbonyl chloride

Cat. No.: B14129868
CAS No.: 64154-85-4
M. Wt: 134.56 g/mol
InChI Key: JSLLSSZCVXHHFT-UHFFFAOYSA-N
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Description

3-Pyrazolidinecarbonyl chloride is an organic compound with the molecular formula C4H7ClN2O. It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyrazolidinecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazolidine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

[ \text{Pyrazolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

This method requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent reaction conditions and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazolidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyrazolidinecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrazolidinecarbonyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrazolidinecarbonyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through substitution and condensation reactions sets it apart from other similar compounds .

Properties

CAS No.

64154-85-4

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

pyrazolidine-3-carbonyl chloride

InChI

InChI=1S/C4H7ClN2O/c5-4(8)3-1-2-6-7-3/h3,6-7H,1-2H2

InChI Key

JSLLSSZCVXHHFT-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)Cl

Origin of Product

United States

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